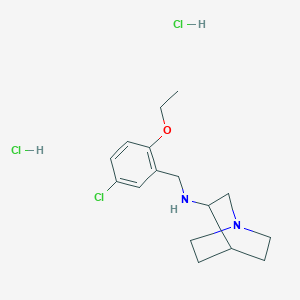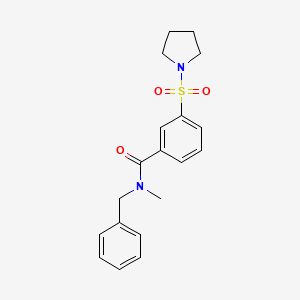![molecular formula C24H25N3O3S2 B4709472 N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4709472.png)
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethoxyphenyl)thiourea
Descripción general
Descripción
N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethoxyphenyl)thiourea, commonly known as DQ-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DQ-1 is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. DQ-1 has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. Additionally, DQ-1 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses.
Biochemical and Physiological Effects:
DQ-1 has been shown to have various biochemical and physiological effects. Studies have shown that DQ-1 can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in programmed cell death. Additionally, DQ-1 has been shown to reduce oxidative stress and inflammation in the brain, protecting neurons from damage. DQ-1 has also been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DQ-1 in lab experiments is its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, DQ-1 has shown neuroprotective and anti-inflammatory effects, making it a potential treatment for neurological and inflammatory diseases. However, one limitation of using DQ-1 in lab experiments is its potential toxicity. Studies have shown that DQ-1 can be toxic to certain cell types at high concentrations, and further research is needed to determine the optimal dosage and safety profile of DQ-1.
Direcciones Futuras
There are several future directions for research on DQ-1. One direction is to further investigate its potential as a cancer treatment, including its efficacy in different types of cancer and its potential in combination with other cancer treatments. Another direction is to explore its neuroprotective effects and potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and safety profile of DQ-1 for use in humans.
Aplicaciones Científicas De Investigación
DQ-1 has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that DQ-1 can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, DQ-1 has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain. DQ-1 has also shown anti-inflammatory effects in various animal models, making it a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-3-(4-ethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-2-30-21-13-9-19(10-14-21)25-24(31)26-20-11-15-22(16-12-20)32(28,29)27-17-5-7-18-6-3-4-8-23(18)27/h3-4,6,8-16H,2,5,7,17H2,1H3,(H2,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXVITHVKYPSLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4709392.png)


![2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4709408.png)
![5-(4-methylphenyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4709411.png)
![N-benzyl-N-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B4709425.png)
![ethyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4709432.png)

![[4-benzyl-1-(3-cyclopentylpropyl)-4-piperidinyl]methanol](/img/structure/B4709452.png)
![2-[(1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4709459.png)
![2,4-dichloro-N-{4-iodo-2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B4709467.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4709478.png)

